

Application Notes and Protocols: Zoligratinib in Xenograft Mouse Models

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo application of **Zoligratinib** (also known as Debio 1347 or CH5183284), a selective and orally available inhibitor of Fibroblast Growth Factor Receptors (FGFRs), in xenograft mouse models. The provided protocols are synthesized from publicly available data and are intended for research purposes.

Introduction

Zoligratinib is a potent inhibitor of FGFR1, FGFR2, and FGFR3, which are key drivers in various cancers.[1][2] Preclinical studies in xenograft mouse models are crucial for evaluating the anti-tumor efficacy and pharmacodynamics of **Zoligratinib**. These models involve the transplantation of human tumor cells into immunodeficient mice, providing an in vivo system to assess therapeutic response.[3] **Zoligratinib** has demonstrated significant dose-dependent tumor regression in xenograft models with FGFR genetic alterations.[4]

Data Presentation

The following tables summarize the quantitative data on **Zoligratinib** dosage, administration, and efficacy in various xenograft mouse models.

Table 1: **Zoligratinib** Dosage and Efficacy in Xenograft Mouse Models



Tumor Type	Xenograft Model	FGFR Alteration	Dosage (mg/kg)	Administr ation Route	Efficacy (Tumor Growth Inhibition - TGI)	Referenc e
Leukemia	KG1	FGFR1OP- FGFR1 fusion	30	Oral (p.o.)	106%	[4]
Leukemia	KG1	FGFR1OP- FGFR1 fusion	100	Oral (p.o.)	147%	[4]
Endometria I Cancer	MFE280	FGFR2 S252W mutation	100	Oral (p.o.)	Significant antitumor activity	[4][5][6]
Bladder Cancer	UM-UC-14	FGFR3 S249C mutation	100	Oral (p.o.)	Significant antitumor activity	[4][5][6]
Bladder Cancer	RT112/84	FGFR3- TACC3 fusion	100	Oral (p.o.)	Significant antitumor activity	[4][5][6]
Gastric Cancer	SNU-16	FGFR2 amplificatio n	100	Oral (p.o.)	Significant antitumor activity	[5][6]

Table 2: **Zoligratinib** Administration Details



Parameter	Description	Reference
Vehicle	0.5% carmellose sodium, 0.5% polysorbate 20, and 0.9% benzyl alcohol in purified water	
Frequency	Once daily	
Route	Oral gavage	[5][6]

Experimental Protocols

The following are detailed protocols for conducting xenograft studies with **Zoligratinib**.

- Cell Culture: Culture human cancer cell lines (e.g., KG1, MFE280, UM-UC-14, RT112/84, SNU-16) in their recommended growth medium until they reach mid-log phase.
- Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
- Tumor Implantation:
 - Harvest and resuspend the cancer cells in a suitable medium, such as a mixture of PBS and Matrigel.
 - \circ Subcutaneously inject the cell suspension (typically 1 x 10⁶ to 1 x 10⁷ cells in 100-200 μ L) into the flank of each mouse.
- Tumor Growth Monitoring:
 - Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
 - Measure the tumor dimensions (length and width) with calipers 2-3 times per week.
 - Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
- Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups.
- Preparation of Zoligratinib Solution:



- Prepare the vehicle solution consisting of 0.5% carmellose sodium, 0.5% polysorbate 20, and 0.9% benzyl alcohol in purified water.
- Suspend Zoligratinib powder in the vehicle to achieve the desired final concentrations
 (e.g., 3 mg/mL for a 30 mg/kg dose in a 10 mL/kg dosing volume). Ensure the suspension
 is homogenous before each administration.

Oral Gavage Procedure:

- Administer the prepared **Zoligratinib** suspension or vehicle control to the mice orally using a gavage needle.
- The typical administration volume is 10 mL/kg of the animal's body weight.
- Administer the treatment once daily.

Monitoring:

- Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
- Continue to measure tumor volume as described in Protocol 1.

This protocol is for assessing the inhibition of FGFR signaling in tumor tissues.

Sample Collection:

- At the end of the study, or at specified time points after the last dose, euthanize the mice and excise the tumors.
- Flash-freeze the tumor samples in liquid nitrogen and store them at -80°C until further processing.

Protein Extraction:

- Homogenize the frozen tumor tissue in ice-cold lysis buffer (e.g., RIPA buffer)
 supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysates at high speed (e.g., 12,000 rpm) at 4°C to pellet cellular debris.



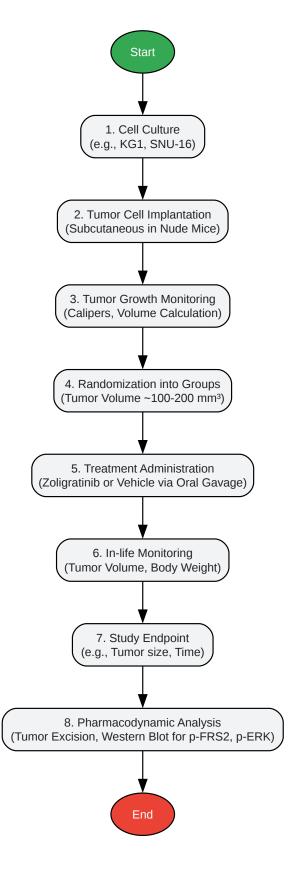
- Collect the supernatant containing the protein extracts.
- Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
- Western Blotting:
 - Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
 - Separate the proteins by SDS-PAGE on a polyacrylamide gel.
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
 - Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)
 for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies against phosphorylated FRS2 (p-FRS2) and phosphorylated ERK (p-ERK) overnight at 4°C. Also, probe for total FRS2, total ERK, and a loading control (e.g., β-actin or GAPDH).
 - Wash the membrane with TBST.
 - Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again with TBST.
 - Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
 - Quantify the band intensities to determine the relative levels of protein phosphorylation.

Mandatory Visualization

The following diagrams illustrate the FGFR signaling pathway and a typical experimental workflow for a **Zoligratinib** xenograft study.

Caption: FGFR Signaling Pathway and **Zoligratinib**'s Mechanism of Action.





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Caption: Experimental Workflow for **Zoligratinib** Xenograft Studies.



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